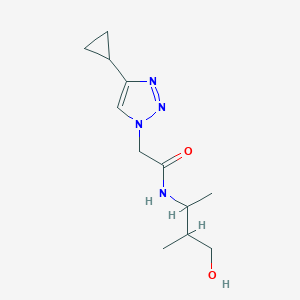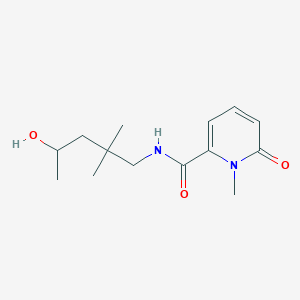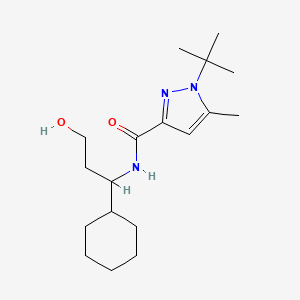
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide, also known as CT1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has also been shown to activate the AMPK pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose and lipid metabolism. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is its high purity and stability, which allows for accurate and reproducible experiments. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide research, including the investigation of its potential use in combination with other therapeutic agents, the development of more efficient synthesis methods, and the exploration of its effects on other signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide and its potential use in various diseases.
Conclusion:
In conclusion, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to produce high yields of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide with high purity. 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and modulation of glucose and lipid metabolism. While there are limitations to its use in lab experiments, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has several future directions for research, including the investigation of its potential use in combination with other therapeutic agents and the exploration of its effects on other signaling pathways.
Méthodes De Synthèse
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide is synthesized through a series of chemical reactions, starting with the reaction of 4-cyclopropyl-1,2,3-triazole with 2-bromo-2-methylpropanoic acid. The resulting product is then reacted with 4-hydroxy-3-methylbutan-2-one to yield 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide. The synthesis method has been optimized to produce high yields of 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide with high purity.
Applications De Recherche Scientifique
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, 2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide has been shown to protect against oxidative stress and inflammation.
Propriétés
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8(7-17)9(2)13-12(18)6-16-5-11(14-15-16)10-3-4-10/h5,8-10,17H,3-4,6-7H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMVCSDPATBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)NC(=O)CN1C=C(N=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyclopropyltriazol-1-yl)-N-(4-hydroxy-3-methylbutan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6636857.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)


![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![N-[4-(hydroxymethyl)cyclohexyl]-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B6636911.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(5-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B6636947.png)
![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)